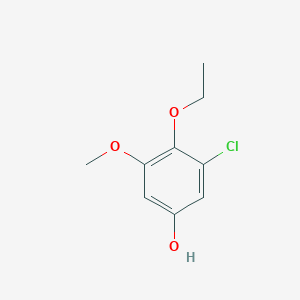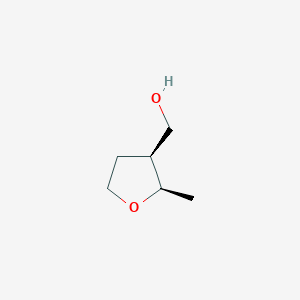
cis-(2-Methyltetrahydrofuran-3-yl)methanol
Vue d'ensemble
Description
“Cis-(2-Methyltetrahydrofuran-3-yl)methanol” is a chemical compound with the CAS Number 18689-92-4 . It has a molecular weight of 116.16 . The compound appears as a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The IUPAC name for this compound is (2R,3S)-2-methyltetrahydrofuran-3-yl)methanol . The InChI code is 1S/C6H12O2/c1-5-6(4-7)2-3-8-5/h5-7H,2-4H2,1H3/t5-,6+/m1/s1 .Physical And Chemical Properties Analysis
“Cis-(2-Methyltetrahydrofuran-3-yl)methanol” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 116.16 . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Synthesis of Hexahydro-1H-Furo[3,4-c]pyran Derivatives A study by Reddy et al. (2012) demonstrated the use of cis-(2-Methyltetrahydrofuran-3-yl)methanol in the synthesis of hexahydro-1H-furo[3,4-c]pyran derivatives through Prins cyclization. This process showed high selectivity and good yields, marking a novel approach in organic synthesis (Reddy et al., 2012).
Nuclear Magnetic Resonance Studies Portoghese and Williams (1969) conducted nuclear magnetic resonance (NMR) studies on 3,3-diphenyltetrahydrofuran derivatives. Their research provides valuable insights into the structural and conformational analysis of compounds related to cis-(2-Methyltetrahydrofuran-3-yl)methanol (Portoghese & Williams, 1969).
Catalysis in Oxidative Alkenol Cyclization Research by Dönges et al. (2014) explored the use of cis-2,6-bis-(methanolate)-piperidine oxovanadium(V) complexes as catalysts in the oxidative cyclization of alkenols. This study highlights the potential of related compounds in catalytic processes, particularly in the formation of tetrahydrofuran derivatives (Dönges et al., 2014).
Reaction with Hydriodic Acid Onuki et al. (1990) investigated the reaction of methanol with hydriodic acid, a process relevant to the CIS Process. This study provides insights into the chemical behavior and potential industrial applications of related methanol derivatives (Onuki et al., 1990).
Photocatalysis and Semiconductor Studies Yanagida et al. (1986) conducted a study on semiconductor photocatalysis, particularly focusing on the cis-trans photoisomerization of simple alkenes. This research is significant for understanding the photochemical behaviors of compounds like cis-(2-Methyltetrahydrofuran-3-yl)methanol (Yanagida et al., 1986).
Methanol Carbonylation Catalyst Baker et al. (1995) explored the use of cis-[RhI(CO)(Ph2PCH2P(S)Ph2)] as a catalyst in methanol carbonylation. Their findings contribute to the understanding of catalytic processes involving methanol and its derivatives (Baker et al., 1995).
Safety And Hazards
Propriétés
IUPAC Name |
[(2R,3S)-2-methyloxolan-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5-6(4-7)2-3-8-5/h5-7H,2-4H2,1H3/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXNAFSAZMLNHH-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-(2-Methyltetrahydrofuran-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



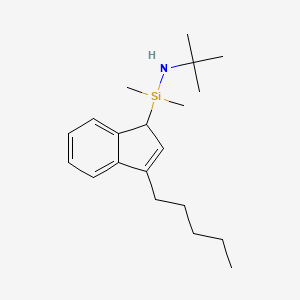
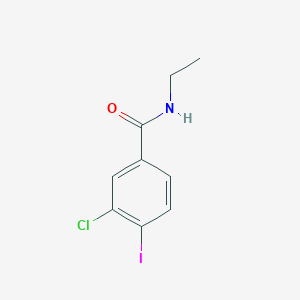
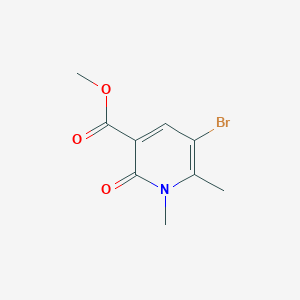

![Ethyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1435215.png)
![5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B1435216.png)
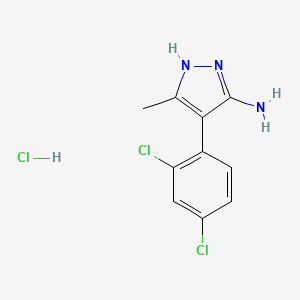
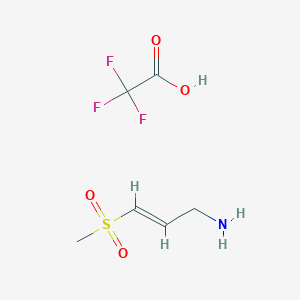
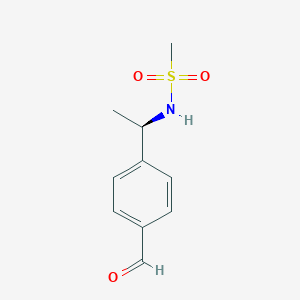
![2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435222.png)
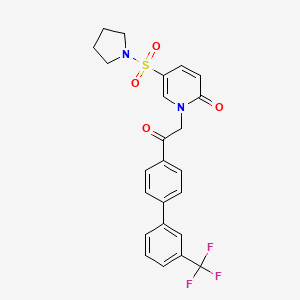
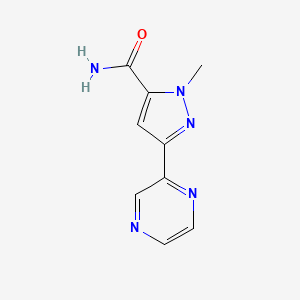
![2-tert-Butyl 11-benzyl 6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2,11-dicarboxylate](/img/structure/B1435228.png)
